6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid
Description
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid is a polyhalogenated phenylacetic acid derivative characterized by chloro (Cl), fluoro (F), and trifluoromethyl (CF₃) substituents on the phenyl ring. Its molecular formula is C₁₀H₅ClF₅O₂, with substituents at positions 6 (Cl), 2 and 3 (F), and 4 (CF₃).
Properties
IUPAC Name |
2-[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDAPGJKYMNPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)CC(=O)O)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Fluorination Sequence
A foundational approach involves sequential halogenation and functionalization. Starting from a pre-substituted benzene derivative, such as 2,3-difluoro-4-(trifluoromethyl)nitrobenzene, the synthesis leverages nitration to direct subsequent substitutions. The nitro group activates the ring for electrophilic chlorination at the para position relative to the trifluoromethyl group. Reduction of the nitro group to an amine (using H₂/Pd-C) enables diazotization followed by Sandmeyer chlorination to introduce the 6-chloro substituent.
Key Reaction Conditions :
-
Chlorination: Cl₂ gas in acetic acid at 40–60°C (yield: 72–85%).
-
Diazotization: NaNO₂ in H₂SO₄ at 0–5°C.
Acetic Acid Side Chain Incorporation
Direct Functionalization via Meerwein Arylation
Meerwein Arylation Strategy
Adapting methods from CN110330422A, the acetic acid side chain is introduced via Meerwein arylation. Starting with 6-chloro-2,3-difluoro-4-(trifluoromethyl)aniline, vinyl acetate reacts under acidic conditions to form an intermediate chloroethyl ester, which is hydrolyzed to the aldehyde and further oxidized to the carboxylic acid.
Reaction Steps :
-
Arylation : Aniline + vinyl acetate → 1-chloro-2-carbethoxy-1-aryl ethane (yield: 55–60%).
-
Hydrolysis : HCl (conc.)/H₂O → phenylacetaldehyde (yield: 70%).
-
Oxidation : KMnO₄ in acidic medium → phenylacetic acid (yield: 85%).
Advantages : Avoids Grignard reagents and operates under milder conditions.
Industrial-Scale Continuous Flow Synthesis
Flow Chemistry Optimization
For large-scale production, continuous flow systems enhance reproducibility and safety. Chlorination and fluorination steps are performed in separate modules, with in-line IR monitoring to control reaction progression.
Typical Parameters :
-
Chlorination Module : Cl₂ gas, FeCl₃ catalyst, 50°C, residence time 30 min.
-
Fluorination Module : KF/CuI, DMF, 120°C, residence time 2 h.
-
Side Chain Addition : CO₂ bubbling into a Grignard reagent (prepared in situ).
Yield Improvement : 78% overall yield in flow vs. 65% in batch.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Multi-Step Halogenation | 5 | 48% | 12,000 | Moderate |
| Meerwein Arylation | 3 | 55% | 9,500 | High |
| Continuous Flow | 4 | 78% | 8,200 | Very High |
Critical Observations :
-
Multi-Step Halogenation : High purity (>98%) but cost-prohibitive for large-scale use.
-
Meerwein Arylation : Economical but requires rigorous control over hydrolysis conditions.
-
Continuous Flow : Optimal for industrial applications due to superior yield and cost efficiency.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that compounds similar to 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid exhibit significant antimicrobial properties. Studies have shown that fluorinated phenylacetic acids can inhibit the growth of various bacterial strains. The presence of chlorine and trifluoromethyl groups enhances the lipophilicity and bioactivity of these compounds, making them potential candidates for the development of new antibiotics .
1.2 Anti-inflammatory Properties
Fluorinated compounds are often explored for their anti-inflammatory effects. Preliminary studies suggest that derivatives of phenylacetic acid can modulate inflammatory pathways, potentially leading to the development of novel anti-inflammatory drugs. The specific structure of 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid may contribute to its efficacy in this area .
1.3 Drug Development
The compound is being investigated as a scaffold for synthesizing new drug candidates targeting various diseases, including cancer and metabolic disorders. Its unique electronic properties due to the fluorine atoms can influence the pharmacokinetics and pharmacodynamics of drug candidates, providing a strategic advantage in drug design .
Agrochemical Applications
2.1 Herbicide Development
The structural characteristics of 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid position it as a potential herbicide candidate. The trifluoromethyl group is known to enhance herbicidal activity by increasing the compound's stability and effectiveness against specific weed species. Research into its herbicidal properties is ongoing, with promising results indicating potential use in agricultural applications .
2.2 Insect Repellents
Fluorinated compounds are also being explored for their insect-repelling properties. Variants of phenylacetic acid have demonstrated effectiveness against various pests, suggesting that 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid could be developed into a novel insect repellent formulation .
Materials Science Applications
3.1 Polymer Synthesis
In materials science, fluorinated compounds are valued for their ability to impart unique properties to polymers, such as increased chemical resistance and thermal stability. The incorporation of 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid into polymer matrices could enhance the performance characteristics of coatings and films used in various industrial applications .
3.2 Surface Modifications
The compound can be used in surface modification processes to improve hydrophobicity and chemical resistance of surfaces in electronics and automotive industries. Its fluorinated nature allows for effective repulsion of water and oils, making it suitable for protective coatings .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Investigated the efficacy against E.coli and S.aureus | Showed significant inhibition at low concentrations |
| Herbicidal Activity Assessment | Evaluated against common agricultural weeds | Demonstrated higher efficacy compared to traditional herbicides |
| Polymer Modification Research | Examined incorporation into polyvinyl chloride (PVC) | Resulted in improved thermal stability and reduced flammability |
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of electronegative fluorine atoms and the chloro group can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid with its closest analogs:
Key Observations:
Halogen Effects: The target compound’s chloro and fluoro substituents increase steric bulk and electronegativity compared to purely fluorinated analogs. Chlorine’s larger atomic size may enhance lipophilicity (higher LogP) but reduce solubility compared to fluorine . The trifluoromethyl group at position 4 significantly elevates lipophilicity, as seen in the higher LogP (~3.2) compared to non-CF₃ analogs like 2,4,6-trifluorophenylacetic acid (LogP ~1.5) .
Solubility Trends :
- The target compound’s low solubility (~0.1 mg/mL) aligns with its high halogen/CF₃ content, whereas simpler fluorinated analogs (e.g., 2-(2,3-difluorophenyl)acetic acid) exhibit better aqueous solubility due to fewer hydrophobic groups .
Biological Activity
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid (CF3-Ph-Ac) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H8ClF5O2
- Molecular Weight : 302.63 g/mol
- CAS Number : 914635-82-8
The biological activity of CF3-Ph-Ac can be attributed to its structural features, particularly the presence of the trifluoromethyl group. This moiety enhances lipophilicity and metabolic stability, which are crucial for pharmacological efficacy. The compound has been shown to interact with various biological targets, including:
- Inhibition of Enzymatic Activity : CF3-Ph-Ac exhibits inhibitory effects on enzymes involved in metabolic pathways. For instance, fluorinated compounds generally enhance binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding .
- Antimicrobial Activity : Some studies have indicated that fluorinated phenylacetic acids possess antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions in pathogens .
- Anticancer Potential : Research has demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The trifluoromethyl group is believed to play a significant role in enhancing the potency of these compounds against various cancer cell lines .
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted a series of fluorinated phenylacetic acids, including CF3-Ph-Ac, which were evaluated for their anticancer properties. The results showed that these compounds could effectively inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Studies
Another investigation focused on the antimicrobial efficacy of CF3-Ph-Ac against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating resistant bacterial infections .
Data Table: Biological Activities of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves halogenation and fluorination of phenylacetic acid derivatives. Key steps include:
- Chlorination/fluorination : Use of chlorinating agents (e.g., SOCl₂) and fluorinated intermediates (e.g., trifluoromethylating reagents like CF₃Cu) under controlled temperatures (70–100°C) .
- Purification : Column chromatography with silica gel or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >95% purity .
- Validation : Purity is confirmed via HPLC (retention time analysis) and ¹⁹F NMR to detect residual fluorinated impurities .
Q. How can structural elucidation be performed for this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) in negative-ion mode identifies the molecular ion [M-H]⁻ and fragmentation patterns (e.g., loss of COOH or CF₃ groups) .
- NMR : ¹H NMR (δ 3.6–4.0 ppm for CH₂COOH), ¹³C NMR (δ 170–175 ppm for carboxylic acid), and ¹⁹F NMR (distinct shifts for Cl/F/CF₃ groups) resolve substituent positions .
- X-ray crystallography : For crystalline derivatives, single-crystal analysis confirms regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
